2H-Tetrazole-2-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)-
Description
Properties
CAS No. |
93789-16-3 |
|---|---|
Molecular Formula |
C13H9ClN4O3 |
Molecular Weight |
304.69 g/mol |
IUPAC Name |
2-[5-[5-(2-chlorophenyl)furan-2-yl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C13H9ClN4O3/c14-9-4-2-1-3-8(9)10-5-6-11(21-10)13-15-17-18(16-13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI Key |
KGYBJDHXLVEIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN(N=N3)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 2H-Tetrazole-2-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)-. It has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various strains have been reported in the range of 0.25 to 4 µg/mL, indicating its potency compared to standard antibiotics such as Ciprofloxacin .
Anticancer Potential
Tetrazole derivatives are being investigated for their anticancer properties. Research indicates that compounds containing the tetrazole ring can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Synthesis and Structural Insights
The synthesis of 2H-Tetrazole-2-acetic acid derivatives often involves reactions with furan-based compounds and other heterocycles. The structural characteristics of these compounds play a crucial role in their biological activity. For instance, the presence of a furan moiety has been linked to enhanced interactions with biological targets, contributing to their pharmacological effects .
Study on Antibacterial Activity
In a comparative study, several tetrazole derivatives, including the compound , were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited superior antibacterial activity when compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .
Investigation of Anticancer Effects
A case study involving the evaluation of various tetrazole derivatives on cancer cell lines showed that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism was attributed to the induction of oxidative stress and activation of apoptotic pathways .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: 5-Aryl-2H-Tetrazole-2-acetic Acids
A 1984 study synthesized 5-aryl-2H-tetrazole-2-acetic acids (e.g., 5-phenyl and 5-(4-chlorophenyl) derivatives) as superoxide scavengers and anti-inflammatory agents . Key differences from the target compound include:
- Substituent Variation : Replacement of the 2-chlorophenyl-furanyl group with simpler aryl rings (e.g., phenyl, 4-chlorophenyl).
- Biological Activity: The 5-(4-chlorophenyl) analogue demonstrated superior superoxide scavenging (IC₅₀ ~10 μM) compared to non-halogenated derivatives, suggesting halogenation enhances redox activity. The target compound’s furan linkage may further modulate electron delocalization and binding affinity.
| Property | Target Compound | 5-(4-Cl-Ph)-Tetrazole-AA |
|---|---|---|
| Molecular Weight (g/mol) | 304.69 | 267.68 |
| XLogP3 | 2.3 | 2.8 |
| H-Bond Acceptors | 6 | 5 |
| TPSA (Ų) | 94 | 88 |
| Key Bioactivity | Undisclosed | Superoxide scavenging |
Furan- and Chlorophenyl-Containing Pesticides
Compounds like furyloxyfen (CAS: 123343-16-8) and furilazole (CAS: 121776-33-8) share structural motifs (furan, chlorophenyl) but differ in application :
- Functional Groups: Furyloxyfen contains a nitro-phenoxy group, while furilazole has a dichloroacetyl-oxazolidine moiety, increasing their logP values (XLogP3 >3.5) compared to the target compound.
Nucleoside Derivatives with Chlorophenyl Groups
Methylclonazepam (CAS: 83547-87-1), a benzodiazepine with a 2-chlorophenyl group, highlights the role of halogenation in enhancing CNS activity and metabolic stability . Unlike the target compound, Methylclonazepam’s fused diazepine ring system confers high lipophilicity (XLogP3 ~3.5) and affinity for GABA receptors.
Research Findings and Mechanistic Insights
- Tetrazole vs. Triazole : The tetrazole ring in the target compound offers greater acidity and metabolic resistance compared to triazole-containing analogues (e.g., compounds in ), which are prone to oxidative degradation .
- Role of 2-Chlorophenyl : The electron-withdrawing chlorine atom stabilizes the aromatic system and enhances intermolecular interactions (e.g., π-π stacking, halogen bonding), as seen in Methylclonazepam’s pharmacokinetic profile .
- Furan Linkage : The furan moiety may improve solubility (TPSA = 94 vs. 88 in simpler aryl-tetrazoles) while maintaining lipophilicity, balancing bioavailability and target engagement .
Biological Activity
2H-Tetrazole-2-acetic acid, specifically the derivative 5-(5-(2-chlorophenyl)-2-furanyl)-, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This tetrazole derivative is characterized by its unique structure, which includes a tetrazole ring and a furan moiety, contributing to its potential therapeutic applications.
- Molecular Formula : C11H8ClN4O2
- Molecular Weight : 246.652 g/mol
- CAS Number : 74638-00-9
Synthesis
The synthesis of this compound typically involves multi-step reactions, beginning with the formation of the tetrazole ring through cyclization reactions involving sodium azide and appropriate carboxylic acids. The introduction of the furan and chlorophenyl groups can be achieved through various substitution reactions.
Antioxidant Activity
Research indicates that 2H-tetrazole derivatives exhibit notable antioxidant properties. A study demonstrated that certain hydroxy-substituted tetrazoles effectively scavenge superoxide radicals in vitro but showed limited anti-inflammatory effects in vivo . This suggests that while these compounds may protect against oxidative stress, their therapeutic efficacy in inflammatory conditions may require further investigation.
Antimicrobial Activity
Tetrazole derivatives have been studied for their antimicrobial properties. The structure-activity relationship (SAR) analysis reveals that modifications in substituents can significantly influence antibacterial activity. For instance, compounds with chlorinated phenyl groups have shown enhanced activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM . Conversely, lower activity was observed against Gram-positive bacteria.
Anti-cancer Potential
The anti-cancer potential of tetrazole derivatives has been explored in various studies. For example, compounds containing the tetrazole moiety have demonstrated cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The interaction of these compounds with specific proteins involved in cancer progression has been studied using molecular dynamics simulations .
Case Study 1: Superoxide Scavenging
In a controlled experiment involving carrageenan-induced paw edema in rats, specific tetrazole derivatives were evaluated for their superoxide scavenging ability. While they exhibited significant in vitro activity, their effectiveness as anti-inflammatory agents was not substantiated in vivo .
Case Study 2: Antimicrobial Efficacy
A series of synthesized tetrazole derivatives were tested for antimicrobial activity against various bacterial strains. The results indicated that specific substitutions on the phenyl ring enhanced the efficacy against both Gram-negative and Gram-positive bacteria, highlighting the importance of structural modifications in developing effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis of tetrazole derivatives emphasizes the following key points:
- Chlorination : Chlorinated phenyl groups enhance antimicrobial activity.
- Furan Moiety : The presence of furan contributes to the overall biological activity.
- Substituent Variability : Different substituents can drastically alter the biological profile of these compounds.
Q & A
What are the established synthetic routes for preparing 2H-tetrazole-2-acetic acid derivatives with aryl-furan substituents?
Methodological Answer:
A common approach involves cyclocondensation reactions using nitriles and sodium azide in the presence of ammonium chloride under reflux conditions . For the 5-(5-(2-chlorophenyl)-2-furanyl) substituent, a pre-functionalized furan intermediate (e.g., 5-(2-chlorophenyl)furan-2-carbaldehyde) can be coupled to the tetrazole-acetic acid core via nucleophilic substitution or palladium-catalyzed cross-coupling. Post-synthesis, purity is verified using thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase and iodine vapor visualization .
Key Steps:
- Reflux conditions: 80–100°C for 6–12 hours.
- Catalysts: Ammonium chloride or zinc bromide.
- Purification: Recrystallization in ethanol or ethyl acetate.
How can researchers address low solubility of this compound in aqueous buffers for biological assays?
Methodological Answer:
Solubility challenges arise from the hydrophobic 2-chlorophenyl and furan moieties. Strategies include:
- Co-solvent systems: Use DMSO (≤5% v/v) or tetrahydrofuran (THF) to pre-dissolve the compound before dilution in buffer .
- Surfactant-assisted dispersion: Incorporate Tween-80 or PEG-400 (0.1–1% w/v) to enhance dispersibility.
- pH adjustment: The acetic acid moiety allows solubility in mildly alkaline buffers (pH 7.4–8.5).
Validate solubility using dynamic light scattering (DLS) to confirm absence of aggregates.
What advanced techniques are recommended for structural characterization of this tetrazole derivative?
Methodological Answer:
- X-ray crystallography: Resolve the 3D structure by growing single crystals via slow evaporation in ethanol/water (3:1). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
- Spectroscopic analysis:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC (e.g., tetrazole proton at δ 8.5–9.5 ppm).
- FT-IR: Confirm carboxylic acid (1700–1720 cm⁻¹) and tetrazole (1450–1500 cm⁻¹) functional groups.
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺.
How should researchers resolve contradictions between computational predictions and experimental biological activity data?
Methodological Answer:
Discrepancies may arise from inaccurate force fields or solvent effects in simulations. Steps to address:
Re-optimize computational models: Use DFT (B3LYP/6-311+G(d,p)) with implicit solvation (e.g., SMD model for water) .
Validate binding assays: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure ligand-receptor binding affinities.
Re-evaluate biological assays: Include positive controls (e.g., ascorbic acid for superoxide scavenging ) and confirm cell membrane permeability via LC-MS/MS intracellular quantification.
What strategies improve synthetic yield of the 2-chlorophenyl-furan-tetrazole scaffold?
Methodological Answer:
- Process optimization: Use response surface methodology (RSM) to model variables (temperature, catalyst loading, reaction time). For example, zinc bromide increases cyclization efficiency by 20–30% .
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30–60 minutes at 120°C.
- In-situ monitoring: Employ inline FT-IR to track nitrile-to-tetrazole conversion and terminate reactions at 95% completion.
How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variation of substituents: Synthesize analogs with substituents at the 2-chlorophenyl (e.g., -NO₂, -OCH₃) or furan positions (e.g., methyl, bromo).
- Biological testing: Compare IC₅₀ values in assays for superoxide scavenging (NBT assay) and COX-2 inhibition (ELISA) .
- Computational SAR: Perform molecular docking (AutoDock Vina) to correlate substituent electronic properties (Hammett σ) with binding energy to target proteins.
What analytical methods validate the stability of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Thermal stability: Use DSC/TGA to identify decomposition temperatures (typically >200°C for tetrazoles).
- Light sensitivity: Store samples in amber vials and assess photodegradation under UV (254 nm) for 48 hours.
How can researchers design experiments to probe the mechanism of action in anti-inflammatory studies?
Methodological Answer:
- In vitro models: Use LPS-induced RAW 264.7 macrophages to measure TNF-α and IL-6 suppression (ELISA). Include a ROS scavenger (e.g., NAC) to confirm tetrazole-mediated antioxidant effects .
- Pathway analysis: Perform Western blotting for NF-κB and MAPK pathways.
- In vivo validation: Administer the compound (10–50 mg/kg, IP) in a murine carrageenan-induced paw edema model.
What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET prediction: Use SwissADME or ADMETlab 2.0 to estimate logP (target: 1–3), BBB permeability, and CYP450 inhibition.
- MD simulations: Run 100-ns simulations (GROMACS) to assess membrane permeability and plasma protein binding.
- Metabolite prediction: GLORYx or Meteor Nexus to identify potential Phase I/II metabolites.
How should researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC validation: Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (≥95%). Use a C18 column with UV detection at 254 nm.
- Matrix effects: Spike the compound into serum or tissue homogenates and compare slopes to calibration standards .
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1, respectively).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
